3-Methyl-2-propoxyaniline
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Overview
Description
3-Methyl-2-propoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the amino group is substituted with a propoxy group at the second position and a methyl group at the third position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propoxyaniline typically involves the alkylation of 3-methyl-2-nitroaniline followed by reduction. The general steps are as follows:
Alkylation: 3-Methyl-2-nitroaniline is reacted with propyl bromide in the presence of a base such as potassium carbonate to form 3-methyl-2-propoxy-nitrobenzene.
Reduction: The nitro group in 3-methyl-2-propoxy-nitrobenzene is then reduced to an amino group using a reducing agent like iron powder in acidic conditions, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methyl-2-propoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propoxyaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
2-Methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.
3-Methyl-4-propoxyaniline: Similar structure but with the propoxy group at the fourth position.
2-Ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 3-Methyl-2-propoxyaniline is unique due to the specific positioning of the propoxy and methyl groups, which influence its reactivity and applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it valuable in various research and industrial applications.
Biological Activity
3-Methyl-2-propoxyaniline, a chemical compound with the molecular formula C11H15N, has garnered attention for its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an aniline structure with a propoxy group and a methyl substitution on the aromatic ring. This unique configuration contributes to its biological activity. The compound is often utilized as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its effectiveness against several bacterial strains, demonstrating promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. A series of in vitro studies assessed its cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest in G2/M phase |
A549 (lung cancer) | 25 | Inhibition of proliferation |
The anticancer mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for mitosis, thereby preventing cancer cell division .
The biological activity of this compound can be attributed to its ability to interact with key molecular targets. As a nucleophile, it forms covalent bonds with electrophilic centers in proteins and enzymes, altering their function. This interaction can lead to the modulation of various biochemical pathways involved in cell growth and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load when administered at concentrations above its MIC. The study concluded that this compound could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings support the hypothesis that the compound may serve as a lead for further development in anticancer therapies .
Properties
IUPAC Name |
3-methyl-2-propoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7-12-10-8(2)5-4-6-9(10)11/h4-6H,3,7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMXIXPGUECOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742814 |
Source
|
Record name | 3-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-13-3 |
Source
|
Record name | 3-Methyl-2-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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